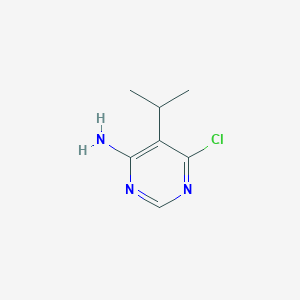

6-Chloro-5-isopropylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-5-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAXMRNOUSTNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of 4,6-Dichloropyrimidine Derivatives

A common and industrially viable method involves the selective substitution of one chlorine atom of 4,6-dichloropyrimidine with an amino group under controlled conditions of temperature and pressure:

- Starting material: 4,6-dichloropyrimidine

- Aminating agent: Ammonia or primary amines (e.g., monomethylamine for related compounds)

- Solvent: Water or aqueous mixtures

- Temperature: 30–60 °C (typically 50–60 °C)

- Pressure: Atmospheric pressure

- Reaction time: Until residual 4,6-dichloropyrimidine is below 0.1% (monitored by HPLC)

- Yield: Approximately 89–92% for related 4-amino-6-chloropyrimidine intermediates

- Purification: Crystallization at 4 °C, filtration, washing with water, and vacuum drying at ~60 °C

This method is characterized by moderate temperature, normal pressure, and aqueous medium, making it environmentally friendly and suitable for scale-up.

Introduction of the Isopropyl Group at the 5-Position

The isopropyl substitution at the 5-position is typically introduced either before or after the amination step, depending on the synthetic scheme. Common methods include:

- Alkylation reactions using isopropyl halides or related reagents under basic or catalytic conditions.

- Direct substitution on a suitable 5-substituted pyrimidine precursor.

Details specific to 6-chloro-5-isopropylpyrimidin-4-amine are less commonly published, but analogous pyrimidine derivatives are prepared by such alkylation methods.

Representative Preparation Method (Based on Patent CN102516182B)

The patent CN102516182B describes preparation methods for 4-amino-6-chloropyrimidine derivatives, which are structurally close to the target compound. The process is summarized as follows:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Mix 4,6-dichloropyrimidine with water, warm to 50–55 °C | 4,6-dichloropyrimidine 125 g, water 250 g | - |

| 2 | Pass ammonia or aminated compound (e.g., monomethylamine) into mixture under stirring | Temperature maintained 56–60 °C, controlled feed rate | Residual 4,6-dichloropyrimidine ≤ 0.1% |

| 3 | Reaction completion monitored by HPLC; cool to 4 °C for crystallization | 0.5 h crystallization | Yield 89.4%, purity >99% (HPLC area%) |

| 4 | Filter, wash with water, vacuum dry at ~60 °C | Vacuum ~-0.09 MPa | Dry product obtained |

This approach emphasizes environmental friendliness, simplicity, and high yield, suitable for industrial production.

Solubility and Stock Solution Preparation (Supporting Data)

For practical laboratory and formulation use, stock solutions of this compound are prepared with precise molarity calculations. A typical preparation table is as follows (from GlpBio data):

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 5.8265 | 1.1653 | 0.5826 |

| 5 mg | 29.1324 | 5.8265 | 2.9132 |

| 10 mg | 58.2649 | 11.653 | 5.8265 |

Preparation involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, corn oil, or water in a stepwise manner with physical aids like vortexing, ultrasound, or hot water bath to ensure clarity before proceeding.

Comparative Analysis of Preparation Routes

| Aspect | Route Using 4,6-Dichloropyrimidine + Ammonia (Patent CN102516182B) | Alternative Routes (e.g., Pd/C hydrogenation) |

|---|---|---|

| Starting materials | Readily available, inexpensive | More complex, costly catalysts required |

| Reaction conditions | Mild temperature (50–60 °C), atmospheric pressure | Higher cost, complex operation |

| Environmental impact | Low wastewater, green solvents | Higher environmental burden |

| Yield | High (ca. 89–92%) | Lower or variable yields |

| Industrial scalability | Suitable | Less suitable |

| Purity of product | >99% (HPLC) | Variable, requires extensive purification |

The preferred method for industrial synthesis is the aqueous amination of 4,6-dichloropyrimidine due to its efficiency, cost-effectiveness, and environmental benefits.

Summary of Key Research Findings

- The preparation of this compound relies heavily on selective amination of 4,6-dichloropyrimidine derivatives under mild aqueous conditions.

- The isopropyl group introduction is generally achieved via alkylation strategies on the pyrimidine ring.

- The aqueous amination method provides high yields (>89%) and high purity (>99%) with environmentally friendly conditions suitable for industrial scale.

- Stock solutions are prepared using solvents like DMSO and PEG300 with precise molarity calculations to support biological and chemical research applications.

- Alternative synthetic routes involving catalytic hydrogenation or complex reagents are less favorable due to cost and complexity.

This comprehensive analysis integrates data from patents and chemical supplier technical sheets, providing a robust and authoritative overview of the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and potentially forming different derivatives.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-Chloro-5-isopropylpyrimidin-4-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 6-Chloro-5-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators like prostaglandin E2 . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of 6-Chloro-5-isopropylpyrimidin-4-amine, highlighting substituent variations, molecular weights, and key properties:

Physicochemical Properties and Reactivity

Stability and Handling

- This compound requires stringent storage conditions (-80°C) to prevent degradation, whereas analogs like 6-Chloro-4-hydroxypyrimidine (stable at room temperature) are less sensitive due to the hydroxyl group’s stabilizing hydrogen bonds .

- The nitro-containing analog () may pose higher explosion risks under heating or friction, necessitating specialized handling protocols .

Biological Activity

6-Chloro-5-isopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is notable for its structural features, which may influence its interaction with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10ClN5

- Molecular Weight : 187.24 g/mol

This compound features a chloro substituent at the 6-position and an isopropyl group at the 5-position of the pyrimidine ring, which may enhance its biological activity through increased lipophilicity and steric effects.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including histamine receptors (H3 and H4), which are involved in inflammatory responses and neurotransmission. The binding affinity and selectivity towards these receptors can significantly influence its pharmacological profile .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways. For instance, analogs have demonstrated inhibitory effects on colony-stimulating factor-1 receptor (CSF-1R), which plays a crucial role in tumor microenvironments.

- Cellular Impact : The interaction with cellular targets can lead to modulation of signaling pathways, influencing processes such as cell proliferation and apoptosis. This suggests potential anticancer properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, although specific data on its efficacy remains limited.

- Antimicrobial Activity : Some derivatives in the same class have shown antimicrobial properties, indicating a potential for further exploration in this area.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, insights from similar compounds suggest:

- Absorption : Likely influenced by its lipophilicity due to the isopropyl group.

- Metabolism : Potential metabolic pathways may include oxidation and reduction reactions typical for pyrimidine derivatives.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-5-isopropylpyrimidin-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For instance, reacting 4-chloro-2,6-dichloropyrimidine with isopropylamine in solvents like ethanol or acetonitrile at 50–80°C facilitates substitution at the pyrimidine ring . Optimization can be achieved using Design of Experiments (DoE) methodologies to evaluate variables such as temperature, solvent polarity, and catalyst loading. Statistical approaches like response surface modeling help identify optimal conditions while minimizing experimental runs .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC : Assess purity (>98% as per GLPBIO’s Certificate of Analysis) and detect impurities .

- NMR Spectroscopy : Confirm structural features (e.g., chlorine and isopropyl groups via H/C NMR chemical shifts) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

- Melting Point Analysis : Ensure consistency with literature values.

Q. What co-solvents are recommended to enhance the solubility of this compound in vitro?

Solubility data (e.g., 10 mM in DMSO) and co-solvent compatibility should guide formulation. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG-300), which are commercially available for research use . Pre-formulation studies using solubility parameters (e.g., Hansen solubility parameters) can further refine solvent selection.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

SAR analysis should focus on substituent effects:

- The chlorine atom at the 5-position may enhance binding affinity via halogen bonding or steric effects, as seen in structurally related pyrimidine derivatives .

- The isopropyl group at the 4-position could influence metabolic stability or target selectivity. Comparative studies with analogs (e.g., difluoromethyl or ethyl substitutions) are critical to isolate pharmacophoric features .

Q. What computational strategies predict the pharmacokinetic or reactivity profile of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution or oxidation reactions .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger Suite.

- Machine Learning : Train models on pyrimidine datasets to forecast solubility, bioavailability, or toxicity .

Q. How can contradictions in synthetic yields or reaction pathways be resolved?

Discrepancies in reported yields (e.g., 60–85%) may arise from variations in catalysts (e.g., Pd(PPh) vs. NaCO) or solvent systems . To resolve these:

- Conduct reaction monitoring (e.g., in situ IR or LC-MS) to track intermediate formation.

- Use DoE to systematically test variables and identify critical factors .

- Cross-validate findings with quantum mechanical calculations (e.g., transition state analysis) .

Q. What methodologies address stability challenges during storage or biological assays?

- Lyophilization : Stabilize the compound for long-term storage in inert atmospheres.

- pH Optimization : Maintain stability in buffer systems (e.g., phosphate buffer at pH 7.4).

- Light/Temperature Control : Store at –20°C in amber vials to prevent degradation, as recommended for similar pyrimidines .

Data Contradiction and Advanced Analysis

Q. How do substituent modifications (e.g., chlorine vs. difluoromethyl) alter the compound’s pharmacokinetic properties?

The difluoromethyl group in analogs improves metabolic stability by resisting oxidative cleavage, whereas chlorine may enhance membrane permeability via lipophilicity. Comparative pharmacokinetic studies (e.g., microsomal stability assays) are necessary to quantify these effects .

Q. What advanced analytical techniques resolve structural ambiguities in pyrimidine derivatives?

- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks, as demonstrated for related pyrimidines .

- 2D NMR (COSY, NOESY) : Assign complex proton environments and confirm regiochemistry.

Methodological Best Practices

- Experimental Design : Prioritize DoE over one-factor-at-a-time approaches to efficiently explore multi-variable systems .

- Data Validation : Cross-check computational predictions with experimental results (e.g., docking scores vs. in vitro IC values) .

- Safety Protocols : Follow SDS guidelines for handling chlorinated pyrimidines, including PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.